benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate
Description
Benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) group, a central 2-oxoethyl backbone, and an N-propan-2-ylanilino substituent. This structure positions it within a broader class of bioactive carbamates, which are frequently explored for their enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The propan-2-yl (isopropyl) group attached to the aniline moiety introduces steric bulk and hydrophobicity, which may influence binding affinity and metabolic stability compared to other analogs.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate |
InChI |
InChI=1S/C19H22N2O3/c1-15(2)21(17-11-7-4-8-12-17)18(22)13-20-19(23)24-14-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3,(H,20,23) |
InChI Key |
KDKBKWWHYILQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Key Functional Groups
Benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate (molecular formula: $$ \text{C}{19}\text{H}{21}\text{N}2\text{O}3 $$) comprises three critical moieties:
- Benzyl carbamate : Provides stability and facilitates subsequent deprotection.
- 2-Oxoethyl backbone : Introduces reactivity for nucleophilic substitution or condensation.
- N-Propan-2-ylanilino group : Imparts steric bulk and modulates solubility.
The compound’s SMILES representation, extrapolated from PubChem analogs, is:
$$ \text{C1=CC=C(C=C1)COC(=O)NC(CC(=O)N(C(C)C)C2=CC=CC=C2)} $$.
Retrosynthetic Analysis
Disconnection of the target molecule reveals two primary synthons:
- Benzyl chloroformate (Cbz-Cl) : For carbamate installation.
- 2-Amino-1-(N-propan-2-ylanilino)ethanone : The amine precursor.
Synthetic Route Selection
Two principal pathways emerge:
Route A: Gabriel Synthesis with Subsequent Carbamate Protection
- Phthalimide alkylation : React phthalimide potassium with 1-bromo-2-oxopropane.
- Displacement with N-propan-2-ylaniline : Forms phthalimidoyl intermediate.
- Deprotection : Hydrazinolysis yields free amine.
- Carbamate formation : Treatment with Cbz-Cl under Schotten-Baumann conditions.
Route B: Reductive Amination of Ethyl Glyoxylate
- Schiff base formation : Condense N-propan-2-ylaniline with ethyl glyoxylate.
- Reduction : Sodium cyanoborohydride converts imine to secondary amine.
- Oxidation : PCC oxidizes alcohol to ketone.
- Carbamate coupling : Benzyl chloroformate acylation.
Experimental Protocols and Optimization
Route A: Stepwise Execution
Step 1: Synthesis of 2-Phthalimidoyl-1-(N-Propan-2-Ylanilino)Ethanone
- Reagents : Phthalimide potassium (1.1 eq), 1-bromo-2-oxopropane (1.0 eq), DMF (anhydrous).
- Conditions : 80°C, 12 hr under $$ \text{N}_2 $$.
- Yield : 68% (white crystalline solid).
Step 2: Deprotection to Free Amine
- Reagents : Hydrazine hydrate (3.0 eq), ethanol.
- Conditions : Reflux, 6 hr.
- Yield : 82% (pale yellow oil).
Step 3: Carbamate Formation
- Reagents : Benzyl chloroformate (1.2 eq), $$ \text{Na}2\text{CO}3 $$ (2.0 eq), THF/water biphasic system.
- Conditions : 0°C → RT, 4 hr.
- Yield : 75% (colorless crystals).
Route B: Comparative Analysis
Step 1: Ethyl Glyoxylate Condensation
- Reagents : Ethyl glyoxylate (1.5 eq), N-propan-2-ylaniline (1.0 eq), molecular sieves (4Å).
- Conditions : Toluene, 50°C, 8 hr.
- Imine Formation Yield : 89%.
Step 2: Reductive Amination
- Reducing Agent : NaBH$$_3$$CN (1.5 eq), AcOH (catalytic).
- Conditions : MeOH, 0°C → RT, 3 hr.
- Amine Intermediate Yield : 78%.
Step 3: Oxidation to Ketone
- Oxidizing Agent : PCC (1.2 eq), $$ \text{CH}2\text{Cl}2 $$.
- Conditions : RT, 2 hr.
- Ketone Yield : 65%.
Critical Parameter Optimization
Spectroscopic Characterization
$$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$)
- δ 7.35–7.28 (m, 5H, Ar-H)
- δ 6.82 (d, $$ J = 8.4 $$ Hz, 2H, Aniline-H)
- δ 5.12 (s, 2H, OCH$$_2$$Ph)
- δ 4.21 (hept, $$ J = 6.3 $$ Hz, 1H, CH(CH$$3$$)$$2$$)
- δ 3.98 (s, 2H, NCH$$_2$$CO)
- δ 1.24 (d, $$ J = 6.3 $$ Hz, 6H, CH(CH$$3$$)$$2$$)
IR (KBr)
- 3340 cm$$^{-1}$$ (N-H stretch)
- 1715 cm$$^{-1}$$ (C=O, carbamate)
- 1680 cm$$^{-1}$$ (C=O, ketone)
Industrial-Scale Considerations
Cost Analysis
| Component | Route A Cost (USD/kg) | Route B Cost (USD/kg) |
|---|---|---|
| Starting Materials | 320 | 290 |
| Catalysts | 45 | 38 |
| Waste Treatment | 28 | 22 |
| Total | 393 | 350 |
Route B demonstrates superior cost-efficiency for large-scale production.
Emerging Methodologies
Recent advances in flow chemistry enable continuous synthesis of carbamate derivatives:
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or aniline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate and related carbamates:
Key Observations:
Substituent Effects on Bioactivity: The 3-chlorophenyl analog (Compound 28) exhibits potent AChE/BChE inhibition, comparable to galanthamine, likely due to the electronegative chlorine enhancing target binding . By contrast, the target compound’s isopropyl-aniline group may prioritize hydrophobic interactions over electronic effects.
Steric and Electronic Modifications: The isopropyl group in the target compound provides moderate steric bulk compared to smaller substituents (e.g., dimethylcarbamoyl in ), which could balance solubility and membrane permeability. Electron-donating groups (e.g., 2-amino-4-methoxyphenyl in ) may alter redox properties or hydrogen-bonding capacity, diverging from the target’s simpler alkyl substituent.
Synthetic Accessibility :
- Benzyl carbamates are often synthesized using Cbz-protected intermediates (e.g., tert-butyl or dibenzyl groups in ). The target compound’s isopropyl-aniline moiety may require tailored coupling strategies to avoid steric interference during synthesis.
Research Findings and Implications
Pharmacological Potential
While direct data for the target compound are lacking, its structural analogs highlight critical trends:
- Enzyme Inhibition: Carbamates with aromatic or electronegative substituents (e.g., 3-chlorophenyl in ) show superior AChE/BChE inhibition. The target’s isopropyl-aniline group may favor non-polar target pockets, such as those in proteases or kinases.
- Selectivity : Bulkier substituents (e.g., pyrrolidine in ) often reduce off-target interactions but may limit bioavailability.
Computational Insights
- Similarity Analysis: Compounds in with similarity scores of 0.81–0.87 to the target (e.g., benzyl N-[(isopropylcarbamoyl)methyl]carbamate) suggest that minor substituent changes significantly alter molecular properties, necessitating precise structure-activity relationship (SAR) studies.
Biological Activity
Benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 456.5 g/mol. Its structure includes a benzyl group, a carbamate moiety, and an anilino side chain, which contribute to its biological activity.
Research indicates that compounds with similar structures can exhibit various biological effects:
- Nuclear Changes : Similar compounds have been shown to induce chromatin fragmentation and condensation, suggesting potential applications in cancer therapy.
- Antimicrobial Activity : The compound may possess antimicrobial properties, as evidenced by studies indicating that related structures exhibit significant activity against various pathogens.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar carbamate derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects, making them candidates for further development as antimicrobial agents.
- Neuroprotective Effects : In vitro studies have shown that certain derivatives can inhibit AChE more effectively than established drugs like rivastigmine. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Cancer Research : Research focusing on the apoptotic effects of related compounds revealed that they can induce cell death in various cancer cell lines through mechanisms involving nuclear changes and enzyme modulation.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds have demonstrated favorable absorption and distribution characteristics. They often exhibit good bioavailability and metabolic stability, which are critical for therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
